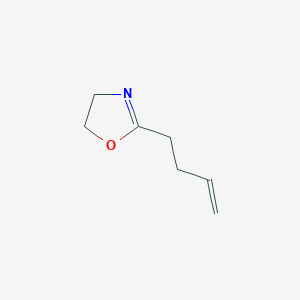

2-(3-Butenyl)-2-oxazoline

CAS No.:

Cat. No.: VC15749672

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO |

|---|---|

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 2-but-3-enyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2H,1,3-6H2 |

| Standard InChI Key | VYYANIUXTTXFJR-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCC1=NCCO1 |

Introduction

Synthesis and Characterization

Synthetic Pathways

2-(3-Butenyl)-2-oxazoline is synthesized via a two-step process involving cyclization of N-(2-chloroethyl)but-3-enamide under basic conditions. This method mirrors the synthesis of analogous 2-alkyl-2-oxazolines, as described in recent literature .

Step 1: Preparation of N-(2-Chloroethyl)but-3-enamide

But-3-enoic acid is converted to its acyl chloride derivative using oxalyl chloride, followed by reaction with 2-chloroethylamine in dichloromethane (DCM). Triethylamine (TEA) is employed to neutralize HCl, yielding N-(2-chloroethyl)but-3-enamide as an intermediate .

Reaction Conditions:

-

Temperature: 0–25°C (ice-cooled to room temperature)

-

Solvent: Dichloromethane

-

Catalyst: Triethylamine

Step 2: Cyclization to 2-(3-Butenyl)-2-oxazoline

The intermediate undergoes intramolecular cyclization in methanol with sodium hydroxide, forming the oxazoline ring. Distillation under reduced pressure purifies the final product .

Reaction Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃) reveals characteristic peaks:

-

δ 4.35–4.15 ppm (m, 2H, N–CH₂–O)

-

δ 5.80–5.65 ppm (m, 1H, CH₂=CH–)

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 125.17 [M+H]⁺ .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of poly(2-(3-butenyl)-2-oxazoline) copolymers shows decomposition temperatures (T₅₀₀) ranging from 328°C to 383°C, dependent on molecular weight and side-chain architecture . The butenyl group’s unsaturation slightly reduces thermal stability compared to saturated analogs but enhances reactivity for crosslinking .

Solubility and Hydrophobicity

The compound exhibits moderate hydrophobicity (logP ≈ 1.2), solubilizing in polar aprotic solvents (e.g., DCM, THF) but precipitating in water. Copolymerization with hydrophilic monomers (e.g., 2-ethyl-2-oxazoline) adjusts solubility for biomedical applications .

Reactivity

The terminal alkene undergoes thiol-ene reactions, Diels-Alder cycloadditions, and free-radical polymerizations. This versatility enables the fabrication of:

Applications in Advanced Materials

Drug Delivery Systems

POx copolymers incorporating 2-(3-butenyl)-2-oxazoline exhibit prolonged blood circulation times and reduced immunogenicity. Conjugates with therapeutic proteins (e.g., insulin) demonstrate 8-hour bioavailability in vivo, outperforming unmodified proteins .

Hydrogels for Tissue Engineering

UV-crosslinked hydrogels derived from this monomer show tunable mechanical properties (elastic modulus: 1–10 kPa) and support fibroblast adhesion, making them suitable for soft tissue scaffolds .

Surface Modification

Polymer brushes synthesized via surface-initiated CROP improve the biocompatibility of medical devices. The butenyl side chain facilitates post-polymerization grafting of bioactive molecules (e.g., peptides, antibodies) .

Future Perspectives

Recent trends emphasize degradable POx derivatives and high-molar-mass polymers (>100 kDa) for sustained drug release. The butenyl group’s click reactivity positions this monomer as a key enabler of next-generation smart materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume